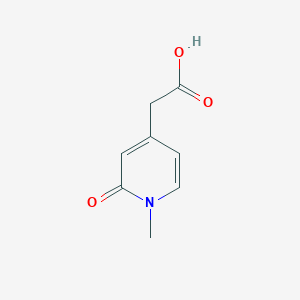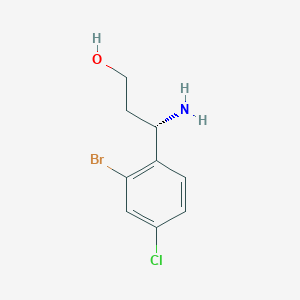
(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: is a chiral compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with a hydroxyl group on the propan-1-ol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL typically begins with commercially available starting materials such as 2-bromo-4-chlorobenzaldehyde and (S)-alanine.
Key Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis may be carried out in a batch process where the reactions are performed in large reactors with precise control over reaction parameters.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes due to its unique structural features.
Medicine:
Pharmaceutical Development: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL may interact with specific enzymes, altering their activity and leading to various biological effects.
Receptor Binding: The compound may bind to certain receptors, modulating their function and influencing cellular pathways.
Comparación Con Compuestos Similares
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL: Similar structure but with a fluorine atom instead of chlorine.
(3S)-3-Amino-3-(2-chloro-4-bromophenyl)propan-1-OL: Similar structure but with the positions of bromine and chlorine swapped.
Uniqueness:
Structural Features: The specific arrangement of bromine and chlorine atoms on the phenyl ring, along with the stereochemistry at the third carbon, makes (3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL unique.
Reactivity: The compound’s reactivity in various chemical reactions is influenced by its unique structural features, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C9H11BrClNO |
|---|---|
Peso molecular |
264.54 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
Clave InChI |
VGVWYISKDVRHMU-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Br)[C@H](CCO)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Br)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


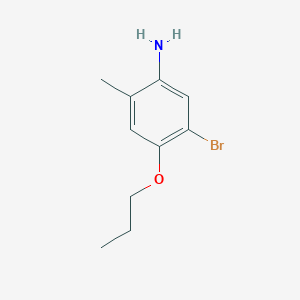
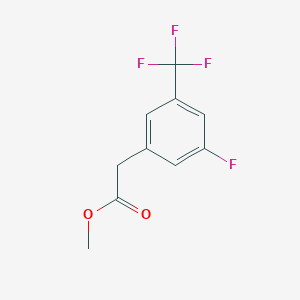
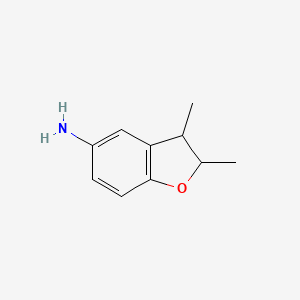
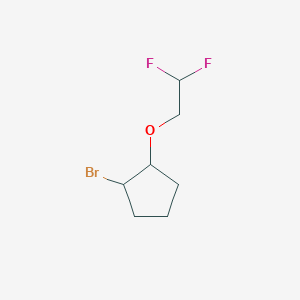

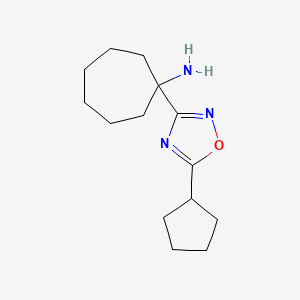
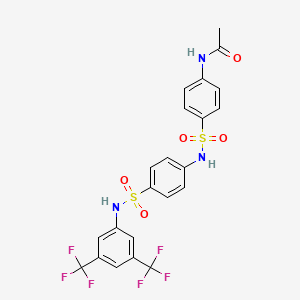


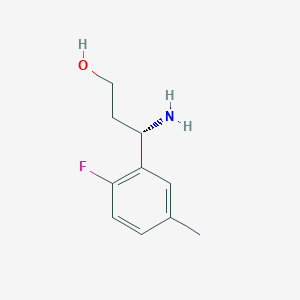
![2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde](/img/structure/B13063095.png)
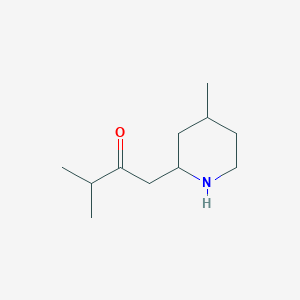
![tert-Butyl6-amino-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13063108.png)
